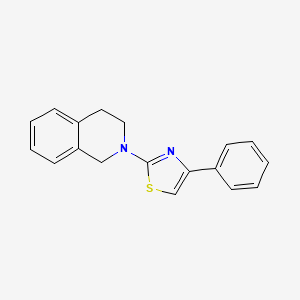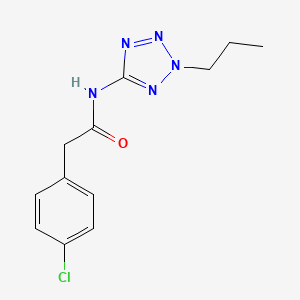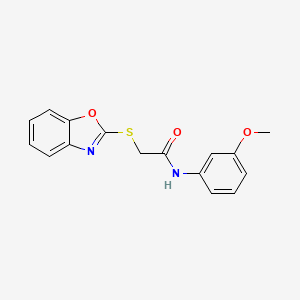
2-(4-phenyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline compounds involves innovative strategies to construct the isoquinoline core and introduce substituents like phenyl and thiazolyl groups. For example, a novel synthesis approach has been developed for derivatives using one-pot C–C and C–N bond-forming strategies from reactions in aqueous solvents without metal catalysts, highlighting the efficiency and eco-friendliness of the process (Yadav, Vagh, & Jeong, 2020). Similarly, diversity-oriented synthesis methods have been applied to generate various derivatives, showcasing the versatility of synthetic routes available for constructing such complex molecules (Kotha, Deodhar, & Khedkar, 2014).
Molecular Structure Analysis
Structural analysis of similar compounds reveals intricate details about their molecular conformation. For instance, in one study, the dihedral angle between the thiazole ring and the adjacent phenyl ring was measured, and the conformation of the N-containing six-membered ring was described, providing insights into the spatial arrangement of these molecules (Pawar et al., 2011).
Chemical Reactions and Properties
The chemical behavior of tetrahydroisoquinoline derivatives under various conditions has been studied, including their reactions with other chemical entities and the formation of new compounds. For example, the reaction of tetrahydroisoquinoline with thiolactic acid under both conventional and microwave methods demonstrates the compound’s reactivity and potential for generating a variety of derivatives with diverse functional groups (Rana, Mistry, & Desai, 2008).
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The study of the title compound reveals significant insights into its crystal structure, showcasing the dihedral angle between the thiazole ring and the adjacent phenyl ring, alongside the conformation of the N-containing six-membered ring of the tetrahydroisoquinoline unit. This detailed structural analysis lays the groundwork for understanding the compound's reactivity and potential applications in medicinal chemistry (Sunayna Pawar et al., 2011).
Synthetic Approaches and Spectroscopic Studies
Research on dihydro-5H-thiazolo[2,3-a]isoquinolinones and tetrahydro-5H-thiazolo[2,3-a]isoquinolines explores the synthesis from 3,4-dihydroisoquinoline derivatives, providing a foundation for the development of novel compounds with potential therapeutic applications. The synthesis process and the spectral characteristics of these compounds offer valuable insights for further pharmaceutical research (M. Rozwadowska & A. Sulima, 2001).
Antihyperglycemic Evaluation
A novel study synthesizes 3-substituted phenyl-2-(4-(tetrazolo[1,5-a]quinolin-4-ylmethoxy)phenyl)thiazolidin-4-ones and evaluates their in vivo antihyperglycemic activity. This research highlights the compound's potential as a therapeutic agent for managing diabetes, with certain compounds showing significant improvements in oral glucose tolerance (Amarsinh R. Deshmukh et al., 2017).
Anticancer Activity
Another study focuses on the synthesis of 5-methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives and their antiproliferative activities against cancer cell lines. This research contributes to the search for new anticancer agents, with some compounds exhibiting strong inhibitory activities (Xinhua Liu et al., 2009).
Synthesis and Characterization of Thiazole Compounds
A comprehensive study on the synthesis of thiazole compounds under various conditions assesses the role of reaction mediums in organic synthesis and pharmaceutical research. This work not only advances the understanding of thiazole chemistry but also provides new compounds for further biological evaluation (Nurcan Berber, 2022).
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2S/c1-2-7-15(8-3-1)17-13-21-18(19-17)20-11-10-14-6-4-5-9-16(14)12-20/h1-9,13H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDCAFVGKIIDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5552146.png)
![5-(4-bromophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5552149.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5552156.png)
![1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5552160.png)
![N-(3-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552165.png)
![2-(3-chlorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5552175.png)
![ethyl 2-[(methylsulfonyl)amino]benzoate](/img/structure/B5552180.png)

![2-methyl-9-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552209.png)
![5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5552217.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B5552229.png)
![4-{[(4aS*,7aR*)-6,6-dioxido-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenol](/img/structure/B5552235.png)
![1-(3-chlorobenzyl)-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552247.png)